molecular formula C48H80O18 B591310 5,6-Dehydrogensenoside Rd CAS No. 1268459-68-2

5,6-Dehydrogensenoside Rd

Cat. No.: B591310
CAS No.: 1268459-68-2
M. Wt: 945.15
InChI Key: ALYHYIXFUOUIHJ-ZHCFMDLLSA-N
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Description

5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant, specifically from the roots of Panax notoginseng. It belongs to the class of dammarane-type saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities .

Mechanism of Action

Target of Action

5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant It is known to exhibit anti-inflammatory, antioxidant, and anti-tumor activities .

Biochemical Pathways

Given its anti-inflammatory, antioxidant, and anti-tumor activities , it can be inferred that it likely interacts with pathways related to these biological processes.

Result of Action

This compound exhibits anti-inflammatory, antioxidant, and anti-tumor activities . This suggests that it may have molecular and cellular effects that mitigate inflammation, neutralize oxidative stress, and inhibit tumor growth.

Biochemical Analysis

Biochemical Properties

It is known to have anti-cancer biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known to have anti-inflammatory, antioxidant, and anti-tumor activity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dehydrogensenoside Rd is typically isolated from the dried roots of Panax notoginseng. The extraction process involves using methanol to obtain the glycosidic fraction, which is then subjected to various chromatographic techniques to purify the compound . The structure of this compound is elucidated using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods: While the primary method of obtaining this compound is through extraction from natural sources, there is ongoing research into developing more efficient synthetic routes for large-scale production. These methods aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dehydrogensenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

5,6-Dehydrogensenoside Rd has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the structure-activity relationships of dammarane-type saponins.

    Biology: The compound is investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.

    Medicine: Research focuses on its therapeutic potential, particularly in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is explored for its use in developing new pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

5,6-Dehydrogensenoside Rd is unique among dammarane-type saponins due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYHYIXFUOUIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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